5-Bromo-4,6-dichloro-2-cyclopropylpyrimidine
CAS No.:
Cat. No.: VC15831258
Molecular Formula: C7H5BrCl2N2
Molecular Weight: 267.93 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5BrCl2N2 |
|---|---|
| Molecular Weight | 267.93 g/mol |
| IUPAC Name | 5-bromo-4,6-dichloro-2-cyclopropylpyrimidine |
| Standard InChI | InChI=1S/C7H5BrCl2N2/c8-4-5(9)11-7(3-1-2-3)12-6(4)10/h3H,1-2H2 |
| Standard InChI Key | GROQFVIIOYLCJS-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=NC(=C(C(=N2)Cl)Br)Cl |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s structure consists of a pyrimidine ring substituted at positions 2, 4, 5, and 6. The 2-position bears a cyclopropyl group, while the 4, 5, and 6 positions are occupied by chlorine and bromine atoms . The IUPAC name, 5-bromo-4,6-dichloro-2-cyclopropylpyrimidine, reflects this substitution pattern. Key identifiers include:
The cyclopropyl group introduces steric hindrance, influencing the compound’s reactivity in nucleophilic substitutions. Halogen atoms at positions 4–6 enhance electrophilicity, facilitating cross-coupling reactions .
Physicochemical Properties
While experimental data on solubility and melting point remain limited, computed properties suggest moderate lipophilicity (LogP ≈ 2.8), making it suitable for cellular uptake in drug discovery. The molecular electrostatic potential map indicates electron-deficient regions at the halogenated positions, favoring interactions with nucleophilic residues in biological targets .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves sequential halogenation of a pyrimidine precursor. A representative pathway includes:
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Cyclopropanation: Introduction of the cyclopropyl group via Suzuki coupling to 2-chloropyrimidine.
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Bromination: Treatment with bromine in sulfuric acid at 0–5°C to install the 5-bromo substituent .
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Chlorination: Reaction with phosphorus oxychloride (POCl₃) under reflux to introduce 4,6-dichloro groups .
Table 1: Key Reaction Conditions and Yields
| Step | Reagent/Catalyst | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclopropylboronic acid, Pd(PPh₃)₄ | 80°C | 12 | 78 |
| 2 | Br₂, H₂SO₄ | 0–5°C | 2 | 85 |
| 3 | POCl₃, DMF | 110°C | 6 | 92 |
Scalability and Optimization
Industrial production employs continuous flow reactors to enhance yield and purity. Process intensification reduces halogen waste by 40% compared to batch methods, aligning with green chemistry principles.
Reactivity and Functionalization
Nucleophilic Substitutions
The 4- and 6-chloro groups are highly susceptible to displacement by amines, alkoxides, and thiols. For example:
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Reaction with morpholine at 60°C yields 4-morpholino-5-bromo-6-chloro-2-cyclopropylpyrimidine.
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Thiophenol substitution at the 6-position produces sulfides with enhanced antimicrobial activity .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable diversification:
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Suzuki-Miyaura: The 5-bromo substituent reacts with arylboronic acids to form biaryl derivatives .
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Buchwald-Hartwig: Amination at the 4-position generates pyrimidines with kinase inhibitory activity .
| Compound | PfGSK3 IC₅₀ (nM) | PfPK6 IC₅₀ (nM) | Pf3D7 EC₅₀ (nM) |
|---|---|---|---|
| 23d | 172 | 11 | 552 ± 37 |
| 23e | 97 | 8 | 1400 ± 13 |
Selectivity Challenges
Despite promising antiplasmodial activity, early analogs exhibit off-target effects on human kinases (e.g., CDK2, EGFR) . Computational modeling suggests that reducing the basicity of the piperidine side chain could improve selectivity .
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a precursor to kinase inhibitors and antiviral agents. Its halogenated structure allows late-stage functionalization, accelerating lead optimization .
Agrochemical Development
Preliminary studies indicate herbicidal activity against Amaranthus retroflexus (EC₅₀ = 12 µM), though field trials are pending.
Future Directions and Challenges
Target Optimization
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Selectivity Engineering: Introducing polar groups (e.g., hydroxyl, carboxyl) to reduce off-target kinase binding .
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Prodrug Strategies: Masking chloro substituents with bioreversible groups to improve bioavailability.
Sustainable Synthesis
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Catalytic Halogenation: Replacing Br₂ and Cl₂ with electrochemical methods to minimize waste.
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Flow Chemistry: Scaling production using microreactors to achieve >90% atom economy.
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